A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
Subject: In-depth Technical Whitepaper on the Core Chemical Properties, Synthesis, and Applications of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
Introduction
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a sulfur-containing aromatic heterocyclic compound. Its molecular structure is built upon a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. This core is further functionalized with two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2 position. While not extensively documented in all aspects, this compound serves as a crucial building block and starting material in various fields, particularly in medicinal chemistry and materials science.[1] Its unique arrangement of functional groups—a carboxylic acid for derivatization, methoxy groups influencing electronic properties, and a rigid heterocyclic scaffold—makes it a valuable precursor for the synthesis of more complex molecules with tailored biological activities or material properties.[1] This guide provides a consolidated overview of its known chemical properties, a representative synthesis protocol, and its applications in research and development.
Core Chemical and Physical Properties
The fundamental properties of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid are summarized below. The data is compiled from various chemical databases and represents both experimentally determined and computationally predicted values.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 255-257 °C | [1] |
| Boiling Point | 424.7 °C at 760 mmHg | [1] |
| Flash Point | 210.7 °C | [1] |
| Density | 1.372 g/cm³ | [1] |
| Vapor Pressure | 5.69E-08 mmHg at 25°C | [1] |
| Refractive Index | 1.643 | [1] |
| pKa (Predicted) | 3.52 ± 0.30 | [1] |
| Storage Temp. | 2-8°C (Protect from light) | [1] |
Table 2: Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄S | [1][2] |
| Molecular Weight | 238.26 g/mol | [2] |
| Exact Mass | 238.02997997 Da | [2] |
| XLogP3 (Lipophilicity) | 2.7 | [2] |
| Topological Polar Surface Area | 84 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Table 3: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid |
| CAS Number | 23046-03-9 |
| PubChem CID | 268620 |
| SMILES | COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC |
| InChI Key | LIZUZUKHOVUSNS-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Intramolecular Cyclization Route
This protocol describes a plausible two-step synthesis starting from a commercially available precursor, 3,4-dimethoxythiophenol.
Step 1: Synthesis of α-(3,4-dimethoxyphenylthio)acetone
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To a stirred solution of 3,4-dimethoxythiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 equivalents).
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To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the thioether intermediate.
Step 2: Cyclization and Carboxylation
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The thioether intermediate (1 equivalent) is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.
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The mixture is heated (typically 80-110°C) to induce intramolecular electrophilic cyclization, forming the benzothiophene ring.
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The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture onto ice water.
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The resulting precipitate is collected by filtration. This intermediate would be a derivative at the 2-position (e.g., a methyl group from the acetone precursor).
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The substituent at the 2-position is then oxidized to a carboxylic acid. For example, if the group is a methyl group, a strong oxidizing agent like potassium permanganate (KMnO₄) can be used under basic conditions, followed by acidification to yield the final product, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid.
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The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
